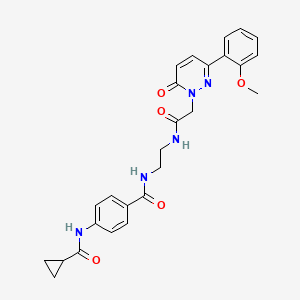![molecular formula C22H17ClFN3O2S2 B3013822 N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261012-72-9](/img/structure/B3013822.png)
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a derivative of phenoxyacetamide, which is a class of compounds that have been characterized for their potential as pesticides . The structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system that can contribute to the biological activity of the molecule.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted uracils with chloroacetamides. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a compound with a tetrahydropyrimidine moiety . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including X-ray diffraction, NMR, and IR spectroscopy . These analyses reveal the conformational behavior of the molecules and the presence of specific functional groups. For instance, the presence of a thietanyl group in a related compound has been shown to influence its conformational behavior .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using computational methods and spectroscopic techniques. For example, vibrational spectroscopy has been used to characterize the vibrational signatures of a similar compound, revealing information about inter- and intramolecular hydrogen bonding . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have also been investigated for related compounds .
Relevant Case Studies
The provided papers do not include specific case studies on the compound . However, related compounds have been studied for their potential as pesticides and antiviral agents. For example, the antiviral activity of a similar compound has been investigated through in-silico docking, showing inhibition activity against viruses . Additionally, the crystal structure of a copper(II) complex with a related ligand has demonstrated moderate growth inhibition of several bacteria in in vitro assays .
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging
A significant application of compounds within the chemical family of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is in the development of selective ligands for imaging. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with the compound DPA-714 being designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another research application of related compounds involves their potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study synthesized analogues such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues as potential dual inhibitors. Compound 4 was found to be the most potent dual inhibitor known to date (Gangjee et al., 2008).
Molecular Structure and Quantum Chemical Insight
Research into the molecular structure and quantum chemical analysis of compounds like N-(4-fluorophenyl)-2-{[4,6-diaminopyrimidin-2-yl]sulfanyl}acetamide has provided insights into their equilibrium geometry, natural bond orbital calculations, vibrational assignments, and potential as antiviral agents, particularly against SARS-CoV-2. These studies include detailed analyses of intermolecular interactions, drug likeness based on Lipinski's rule, and molecular docking against SARS-CoV-2 protein (Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have also been explored. A series of novel derivatives were synthesized and displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin. This research demonstrates the potential therapeutic applications of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Safety And Hazards
Safety considerations are paramount:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Investigate its environmental fate and potential ecological risks.
- Handling Precautions : Provide guidelines for safe handling and storage.
Direcciones Futuras
- Biological Assays : Conduct assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Derive SAR insights by synthesizing analogs and assessing their biological activity.
- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.
- Clinical Trials : If promising, progress to preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-14-3-4-17(24)16(23)10-14/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGRNLLVUITBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

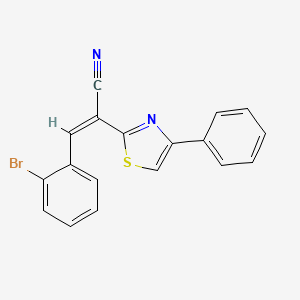
![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)
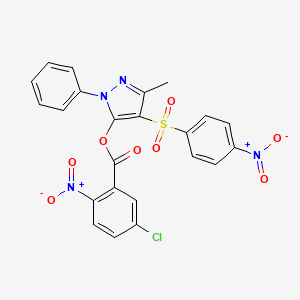
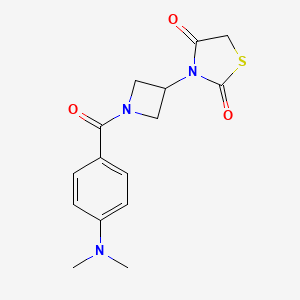
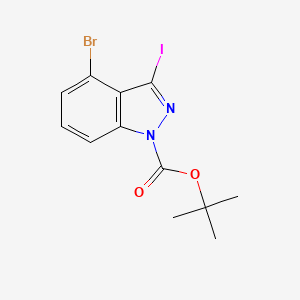
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
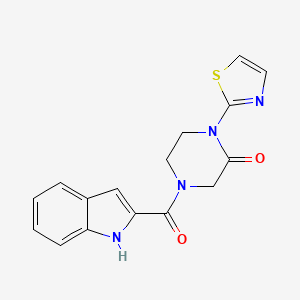
![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
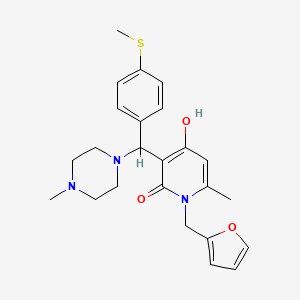
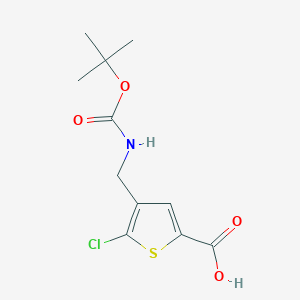
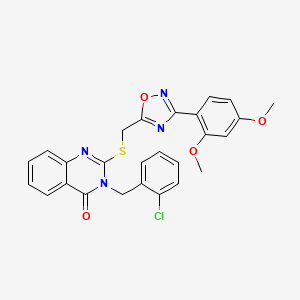
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
